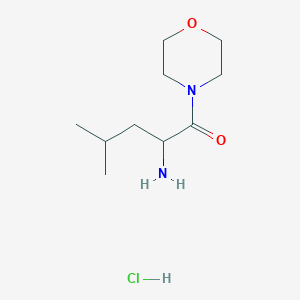
2-Amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- is a chemical compound with the CAS number 67597-67-5 . It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. This compound is characterized by the presence of an amino group, a methyl group, and a ketone group attached to the morpholine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- typically involves the reaction of morpholine with appropriate reagents to introduce the amino, methyl, and ketone groups. One common method involves the use of amino acid derivatives as starting materials, which are then reacted with morpholine under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- is used as an intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. Its ability to interact with various biomolecules makes it a useful tool in biochemical assays and drug discovery .
Medicine
In medicine, Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- may be explored for its potential therapeutic applications. Its structural features suggest that it could be a candidate for the development of new pharmaceuticals .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- involves its interaction with specific molecular targets. The amino and ketone groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(2-amino-4-methyl-1-oxobutyl)-, monohydrochloride: Similar structure but with a different side chain length.
Morpholine, 4-(2-amino-4-methyl-1-oxopropyl)-, monohydrochloride: Another derivative with a shorter side chain.
Uniqueness
Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- stands out due to its specific side chain length and the presence of both amino and ketone groups.
Properties
Molecular Formula |
C10H21ClN2O2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
2-amino-4-methyl-1-morpholin-4-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(2)7-9(11)10(13)12-3-5-14-6-4-12;/h8-9H,3-7,11H2,1-2H3;1H |
InChI Key |
WRSDWRRFBJHELY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















